molecular formula C22H22N2O5 B2673741 methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868224-94-6

methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2673741
CAS No.: 868224-94-6
M. Wt: 394.427
InChI Key: INDOXRRGDPNFGY-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoylmethyl group at position 2 and a methyl acetoxy group at position 4. The 2,4-dimethylphenyl carbamoyl moiety introduces steric bulk and lipophilicity, while the ester group enhances solubility.

Properties

IUPAC Name

methyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-7-8-18(15(2)11-14)23-20(25)12-24-10-9-16-17(22(24)27)5-4-6-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDOXRRGDPNFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinolinone core, the introduction of the carbamoyl group, and the final esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic saturation. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound C₂₂H₂₂N₂O₅ 406.43 2,4-Dimethylphenyl carbamoylmethyl 1,2-Dihydroisoquinolin-1-one, methyl acetoxy at C5
N-(2,4-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide C₂₆H₂₅FN₂O₃ 432.49 2-Fluorobenzyl Partially saturated 1-oxo-1,2,3,4-tetrahydroisoquinoline, acetamide at C5
Methyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate C₂₂H₂₀ClN₂O₆ 455.86 5-Chloro-2-methoxyphenyl carbamoylmethyl 1,2-Dihydroisoquinolin-1-one, methyl acetoxy at C5
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate C₂₀H₂₄N₄O₇ 432.43 4-Amino-1,3-dimethylpyrimidine dione, 3,5-dimethylphenoxy Pyrimidine dione core, acetoxy-linked to phenoxy group

Key Differences and Implications

Heterocyclic Core Saturation: The target compound and analog retain the 1,2-dihydroisoquinolin-1-one core, preserving aromaticity and planar geometry, which may enhance π-π stacking interactions .

Substituent Effects: Electron-Withdrawing Groups (EWGs): ’s 5-chloro-2-methoxyphenyl group combines chlorine (EWG) and methoxy (electron-donating group, EDG), creating a polarized system that may alter binding affinity compared to the target’s 2,4-dimethylphenyl group .

Functional Group Variations: Ester vs. Amide: The target compound and use methyl acetoxy esters, whereas employs an acetamide. Esters generally exhibit higher hydrolytic lability than amides, impacting pharmacokinetics . Pyrimidine Dione Core (): This analog replaces the isoquinolinone with a pyrimidine dione, introducing hydrogen-bonding sites (amino and carbonyl groups) that could enhance target recognition in enzymatic contexts .

Physicochemical Properties

While explicit data (e.g., logP, solubility) are absent, molecular weights and substituents suggest:

  • Lipophilicity : ’s fluorobenzyl group and higher molecular weight (432.49) may increase logP compared to the target compound (406.43). ’s chloro and methoxy groups could further elevate lipophilicity .

Biological Activity

Methyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an isoquinoline core, which is known for its diverse biological activities. Its IUPAC name reflects its intricate arrangement of functional groups, including a carbamoyl and acetate moiety.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds derived from isoquinolines have been reported to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Many isoquinoline derivatives show significant antimicrobial effects against bacteria and fungi.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of specific enzymes, which can be beneficial in treating diseases like cancer.

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
  • Enzyme Interaction : The compound may interact with specific targets such as kinases or receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some isoquinoline derivatives can increase ROS levels, leading to oxidative stress in cells.

Anticancer Studies

A study involving isoquinoline derivatives demonstrated their potential as anticancer agents. The derivatives were tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the specific derivative used.

CompoundCell LineIC50 (µM)
Isoquinoline Derivative AMCF-710
Isoquinoline Derivative BHeLa15
Methyl 2-[(2-{...}MCF-78

Antimicrobial Activity

In another study focusing on antimicrobial properties, similar compounds were evaluated against various pathogens. The results indicated that some derivatives exhibited strong antibacterial activity against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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